4-Chloro-2-nitro-1-(phenylsulfonyl)benzene
Overview
Description
Mechanism of Action
Target of Action
The primary target of BTB-1 is the mitotic kinesin Kif18A . Kif18A is a motor protein that plays a crucial role in cell division, particularly in the alignment and segregation of chromosomes during mitosis .
Mode of Action
BTB-1 acts as a selective, ATP-competitive, and reversible inhibitor of Kif18A . It binds to an allosteric site near Kif18A loop 5, preventing a range of conformational changes and thereby blocking motor function . BTB-1 competes with ATP for Kif18A binding only when the motor protein is associated with its pseudosubstrate microtubules .
Biochemical Pathways
The inhibition of Kif18A by BTB-1 affects the mitotic spindle dynamics, a crucial part of the cell division process . By blocking the function of Kif18A, BTB-1 disrupts the alignment and segregation of chromosomes during mitosis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
BTB-1 slows down the progression of cells through mitosis . In HeLa cells, treatment with BTB-1 results in accumulation in mitosis in a dose-dependent manner . At a concentration of 50 μM, BTB-1 reveals severe defects in spindle morphology and chromosome alignment .
Action Environment
It is known that btb-1 is stable for up to 2 years when stored in a sealed, dry environment at room temperature . Its solution in DMSO can be stored for up to 2 months at -20 °C .
Biochemical Analysis
Biochemical Properties
BTB-1 plays a significant role in biochemical reactions, particularly as an inhibitor of the mitotic kinesin Kif18A . It competes with ATP for Kif18A binding only when the motor-protein is associated with its pseudosubstrate microtubules . This interaction affects the motility of Kif18A in a reversible manner .
Cellular Effects
BTB-1 has profound effects on various types of cells and cellular processes. For instance, it slows down the progression of cells through mitosis . In HeLa cells treated with BTB-1, there is an accumulation in mitosis in a dose-dependent manner . High concentrations of BTB-1 reveal severe defects in spindle morphology and chromosome alignment .
Molecular Mechanism
BTB-1 exerts its effects at the molecular level through several mechanisms. It inhibits Kif18A in an ATP-competitive but microtubule-uncompetitive manner . This binding interaction prevents a range of conformational changes, thereby blocking motor function .
Temporal Effects in Laboratory Settings
Over time, BTB-1 shows stability and can be stored in dry, room temperature conditions . Solutions of BTB-1 in DMSO can be stored at -20 °C for up to two months .
Preparation Methods
BTB-1 is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 4-chloro-2-methylphenol with thiophosgene to form 4-chloro-2-methylphenyl isothiocyanate. This intermediate is then reacted with ammonia to yield BTB-1 . The reaction conditions include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
BTB-1 undergoes various chemical reactions, including:
Oxidation: BTB-1 can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction of BTB-1 can lead to the formation of thiols.
Substitution: BTB-1 can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BTB-1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
BTB-1 is unique in its selective inhibition of Kif18A compared to other mitotic kinesins . Similar compounds include:
Auristatin F: A potent inhibitor of microtubule dynamics.
Cephalomannine: A natural product that inhibits microtubule assembly.
Tirbanibulin: A small molecule that inhibits tubulin polymerization.
These compounds share similar mechanisms of action but differ in their selectivity and potency towards specific targets .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUQPHKUBZMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235359 | |
Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86030-08-2 | |
Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 86030-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzenesulfonyl-4-chloro-2-nitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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